N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine, also known as EMD-386088, is a chemical compound that has shown potential in scientific research for its pharmacological properties. This compound belongs to the class of piperazine derivatives and has been investigated for its use in various applications.
Wirkmechanismus
The mechanism of action of N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual action may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, its limited solubility in water and potential toxicity at high doses may pose challenges in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine. These include further investigations into its mechanism of action, exploration of its potential for use in combination with other drugs, and clinical trials to evaluate its safety and efficacy in treating various medical conditions. Additionally, the development of more efficient synthesis methods and modifications to improve its pharmacological properties may also be explored.
Synthesemethoden
N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine can be synthesized using a multistep process starting with 4-methylbenzylamine and 4-ethoxybenzaldehyde. The reaction involves the formation of a Schiff base followed by reduction with sodium borohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been studied for its potential use in the treatment of various medical conditions, including anxiety, depression, and schizophrenia. It has shown promising results in preclinical studies, exhibiting anxiolytic and antipsychotic effects.
Eigenschaften
IUPAC Name |
(Z)-1-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-3-24-20-10-6-18(7-11-20)16-21-23-14-12-22(13-15-23)19-8-4-17(2)5-9-19/h4-11,16H,3,12-15H2,1-2H3/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUMUGUMYPCBHD-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.